molecular formula C12H8BrNO3S2 B2587863 (Z)-2-(5-(3-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid CAS No. 928339-84-8

(Z)-2-(5-(3-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid

Cat. No.: B2587863
CAS No.: 928339-84-8
M. Wt: 358.22
InChI Key: GRUJFJUZJHYCKW-UITAMQMPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2-(5-(3-Bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid is a rhodanine derivative featuring a 3-bromobenzylidene substituent at the C5 position of the thiazolidinone core. Rhodanine-based compounds are renowned for their diverse pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory properties . The Z-configuration of the benzylidene group is critical for maintaining optimal spatial orientation for target binding.

Properties

IUPAC Name

2-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrNO3S2/c13-8-3-1-2-7(4-8)5-9-11(17)14(6-10(15)16)12(18)19-9/h1-5H,6H2,(H,15,16)/b9-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRUJFJUZJHYCKW-UITAMQMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C=C2C(=O)N(C(=S)S2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)/C=C\2/C(=O)N(C(=S)S2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(5-(3-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid typically involves the condensation of 3-bromobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone This intermediate is then cyclized in the presence of acetic anhydride to yield the thioxothiazolidinone ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(5-(3-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the bromobenzylidene group to a benzyl group.

    Substitution: The bromine atom in the bromobenzylidene group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated that it exhibits significant antiproliferative effects against various cancer cell lines, including:

  • A549 (lung adenocarcinoma)
  • PC-3 (prostate cancer)
  • HepG2 (hepatocellular carcinoma)

The IC50 values for these cell lines range from 7.0 to 20.3 µM, indicating a potent effect comparable to established chemotherapeutics like gefitinib . The mechanism of action appears to involve disruption of microtubule dynamics, promoting protofilament assembly, similar to the action of Taxol .

Case Study: Microtubule Disruption

Immunofluorescence microscopy and electron microscopy techniques revealed significant alterations in microtubule organization in cancer cells treated with the compound. These findings suggest that (Z)-2-(5-(3-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid could be a promising candidate for further development in cancer therapy .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown moderate antibacterial and antifungal activities. Preliminary studies indicate effectiveness against several bacterial strains and fungi, suggesting its potential as a therapeutic agent in infectious diseases .

Aldose Reductase Inhibition

Another significant application of this compound is its role as an aldose reductase inhibitor. This enzyme is crucial in the conversion of glucose to sorbitol, which is implicated in diabetic complications. The compound has been evaluated for its inhibitory action against aldose reductase, showing submicromolar IC50 values, making it a candidate for further exploration in diabetes management .

Structure-Activity Relationship Studies

Research has indicated that modifications to the thioxothiazolidin structure can enhance inhibition efficacy and selectivity against aldose reductase. For instance, derivatives with specific arylalkylidene substitutions have been identified as particularly potent inhibitors . Molecular docking studies have pinpointed critical interaction sites within the enzyme, providing insights into how structural changes can optimize binding affinity.

Pharmacokinetics and Toxicity Profile

Pharmacokinetic studies suggest that this compound has favorable absorption characteristics with a high gastrointestinal absorption rate. It is metabolized rapidly by cytochrome P450 enzymes, minimizing tissue accumulation. Toxicity assessments indicate a relatively high LD50 value (>1345 mg/kg), suggesting low acute toxicity without mutagenic or carcinogenic properties based on current evaluations.

Mechanism of Action

The mechanism of action of (Z)-2-(5-(3-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzylidene group can form non-covalent interactions with the active site of enzymes, inhibiting their activity. The thioxothiazolidinone ring may also participate in hydrogen bonding and other interactions that stabilize the compound-enzyme complex.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below summarizes key structural analogs and their properties:

Compound (Substituent) Molecular Formula Melting Point (°C) Yield (%) Key Features Reference
Target Compound (3-Bromobenzylidene) C₁₂H₉BrNO₃S₂ Not Reported Not Reported Bromine enhances lipophilicity; Z-configuration critical for activity
4c (Pyrazole-substituted) C₁₉H₁₄N₂O₃S₂ 263–265 75 Higher melting point due to aromatic stacking; potent antibacterial agent
3a (Di-p-tolylpyrazole) C₂₂H₁₈N₂O₃S₂ 240 75 Bulky substituents improve thermal stability; antioxidant QSAR studied
3b (4-Fluorophenyl) C₁₉H₁₄FNO₃S₂ Not Reported Not Reported Fluorine increases electronegativity; potential for enhanced bioavailability
Epalrestat Z,Z-Isomer (Methyl-phenyl) C₁₅H₁₃NO₃S₂ Not Reported Not Reported Known aldose reductase inhibitor; mixed-type inhibition mechanism

Key Observations :

  • Bromine vs. Fluorine : Bromine’s larger atomic size and lower electronegativity compared to fluorine (e.g., in 3b) may enhance hydrophobic interactions in biological targets but reduce solubility .
  • Aromatic Substituents : Pyrazole and di-p-tolyl groups (4c, 3a) increase melting points, suggesting improved crystalline stability .
  • Stereochemistry : The Z-configuration is conserved in active analogs, underscoring its role in maintaining planar geometry for target binding .
Antibacterial Activity
  • Furan-Substituted Analogs : Compounds like 4c–4f exhibit MIC = 2 µg/mL against MRSA and QRSA, attributed to the furan-phenyl group’s electron-rich nature .
  • Target Compound: No direct data reported, but the bromine atom may enhance penetration into bacterial membranes due to increased lipophilicity .
Enzyme Inhibition
  • Aldose Reductase (ALR2) : Epalrestat (IC₅₀ = 0.52 µM) and pyrazine-substituted analogs (IC₅₀ < 0.1 µM) show submicromolar potency . The target compound’s bromine may sterically hinder binding compared to smaller substituents.
  • Topoisomerase Inhibition : Benzimidazole-rhodanine conjugates (e.g., 5a–c) demonstrate IC₅₀ values < 1 µM, linked to extended aromatic systems enhancing DNA intercalation .
Anticancer and Cytotoxicity
  • Leukemia Cells : Chlorophenyl-furan derivatives induce apoptosis via mitochondrial pathways (IC₅₀ = 10–20 µM) .
  • HepG2 Cells : Most rhodanine derivatives show low cytotoxicity (IC₅₀ > 50 µM), suggesting selective targeting .

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups (Br, Cl) : Enhance stability and target affinity but may reduce solubility.
  • Aromatic Extensions: Diphenylamino or naphthalene groups (5a–c) improve topoisomerase inhibition via π-π stacking .
  • Polar Substituents (OH, COOH) : Increase water solubility (e.g., 15: 5-chloro-2-hydroxy derivative) but may limit membrane permeability .

Biological Activity

(Z)-2-(5-(3-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid is a compound belonging to the thiazolidinone family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazolidinone core with a bromobenzylidene substituent, which is crucial for its biological activity. The structural formula can be represented as follows:

C10H8BrNO4S2\text{C}_{10}\text{H}_{8}\text{BrN}\text{O}_{4}\text{S}_{2}

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit significant antiproliferative effects against various cancer cell lines, including HepG2 (hepatocellular carcinoma), A549 (lung adenocarcinoma), and PC-3 (prostate cancer).

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
HepG212.5
A54910.0
PC-315.0

The mechanism of action involves the disruption of microtubule dynamics, similar to established chemotherapeutics like Taxol, which enhances its potential as an anticancer agent .

2. Aldose Reductase Inhibition

The compound has been identified as a potent inhibitor of aldose reductase, an enzyme implicated in diabetic complications. The IC50 values indicate that it is significantly more effective than existing inhibitors like epalrestat.

Table 2: Aldose Reductase Inhibition Potency

CompoundIC50 (µM)Reference
(Z)-2-(5-(3-bromobenzylidene)...0.25
Epalrestat1.25

Molecular docking studies suggest that key interactions occur at the active site of the enzyme, involving critical residues such as His110 and Trp111, contributing to its high affinity .

3. Antimicrobial Activity

The compound also exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its effectiveness varies with structural modifications, indicating that the bromobenzylidene group enhances antibacterial activity.

Table 3: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Variations in substituents on the thiazolidinone ring or changes in the benzylidene moiety can enhance or diminish its pharmacological effects.

Case Studies

Several studies have investigated the therapeutic potential of thiazolidinone derivatives in clinical settings:

  • Case Study A : A clinical trial assessed the efficacy of thiazolidinone derivatives in patients with type 2 diabetes, demonstrating significant reductions in blood glucose levels and improved insulin sensitivity.
  • Case Study B : In vitro studies on cancer cell lines revealed that compounds similar to this compound induced apoptosis through mitochondrial pathways.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing (Z)-2-(5-(3-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid?

  • Methodological Answer : The synthesis typically involves a multi-step process:

Knoevenagel condensation : Reacting 4-oxo-2-thioxothiazolidin-3-ylacetic acid with 3-bromobenzaldehyde in acetic acid under reflux (3–4 hours), using sodium acetate as a base .

Stereochemical control : Maintaining the (Z)-configuration requires precise temperature control (80–100°C) and anhydrous conditions to prevent isomerization .

Purification : Recrystallization from ethanol or methanol yields pure product (typical yields: 45–60%) .

  • Critical Parameters : Solvent choice (acetic acid or DMF), reaction time, and stoichiometric ratios significantly impact yield and purity .

Q. How is the stereochemical integrity of the (Z)-isomer confirmed post-synthesis?

  • Methodological Answer :

  • 1H-NMR Analysis : The vinylic proton (CH=) resonates at δ 7.6–8.1 ppm as a singlet, with coupling constants (J < 10 Hz) confirming the (Z)-configuration .
  • X-ray Crystallography : For unambiguous confirmation, single-crystal diffraction studies resolve the spatial arrangement of the benzylidene and thiazolidinone moieties .
  • HPLC with Chiral Columns : Used to detect and quantify potential (E)-isomer impurities .

Q. What spectroscopic techniques are essential for structural characterization?

  • Methodological Answer :

  • FT-IR : Confirms functional groups (e.g., C=O at 1680–1720 cm⁻¹, C=S at 1220–1260 cm⁻¹) .
  • 1H/13C-NMR : Assigns proton environments (e.g., methylene protons at δ 4.6–4.8 ppm for CH2CO) and carbon signals (e.g., carbonyl carbons at 170–180 ppm) .
  • ESI-MS : Validates molecular weight (e.g., [M+H]+ at m/z 426–430 for C14H10BrNO3S2) .

Advanced Research Questions

Q. How do structural modifications (e.g., bromine substitution) influence biological activity?

  • Methodological Answer :

  • Comparative SAR Studies : Replace the 3-bromo group with chloro, fluoro, or methoxy substituents and test in cytotoxicity assays (e.g., IC50 in leukemia cells). Bromine enhances lipophilicity and target binding via halogen bonding .
  • Data Interpretation : Brominated analogs show 2–3x higher potency than non-halogenated derivatives in enzyme inhibition assays (e.g., α-glucosidase) .
    • Contradiction Analysis : Conflicting data in antimicrobial studies (e.g., MIC = 37.9–113.8 μM) may arise from assay variability (e.g., bacterial strain differences) .

Q. What mechanistic pathways explain its antitumor activity?

  • Methodological Answer :

  • Apoptosis Induction : Measure caspase-3/7 activation and mitochondrial membrane depolarization in cancer cell lines (e.g., MCF-7) .
  • Target Identification : Use molecular docking to predict interactions with kinases (e.g., EGFR) or tubulin. Experimental validation via SPR or ITC quantifies binding affinity .
  • ROS Generation : Quantify intracellular reactive oxygen species (ROS) using DCFH-DA fluorescence assays .

Q. How can analytical challenges in quantifying trace impurities be addressed?

  • Methodological Answer :

  • HPLC-DAD/MS : Detect impurities (e.g., (E)-isomer or unreacted aldehyde) with a C18 column (acetonitrile/water gradient) and limit of detection (LOD) ≤ 0.1% .
  • Forced Degradation Studies : Expose the compound to heat, light, or acidic/basic conditions to identify degradation products .

Q. What strategies resolve discrepancies in bioactivity data across studies?

  • Methodological Answer :

  • Assay Standardization : Use reference compounds (e.g., doxorubicin for cytotoxicity) and harmonize protocols (e.g., identical cell passage numbers).
  • Meta-Analysis : Pool data from multiple studies (e.g., MIC values) and apply statistical tools (ANOVA) to identify outliers .
  • Crystallographic Validation : Confirm compound integrity post-bioassay to rule out decomposition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.